(1,8-Naphthyridin-2-yl)methanamine
Description
Historical Context and Evolution of Naphthyridine Research
The journey of 1,8-naphthyridine (B1210474) research can be traced back to early explorations of nitrogen-containing heterocyclic compounds. However, a truly transformative moment arrived in 1962 with the discovery of Nalidixic acid, a 1,8-naphthyridine derivative with potent antibacterial properties. nih.gov This seminal discovery was a watershed, catalyzing a surge of research into the synthesis and biological evaluation of 1,8-naphthyridine analogues. nih.gov
Initially, the research was heavily focused on antimicrobial agents, leading to the development of several generations of quinolone antibiotics with a 1,8-naphthyridine core, such as Enoxacin and Gemifloxacin. organic-chemistry.orguni.lu Over the decades, the scope of investigation has broadened dramatically. Researchers have uncovered a wealth of other biological activities, including anticancer, anti-inflammatory, antiviral, and antihypertensive properties, establishing the 1,8-naphthyridine scaffold as a versatile pharmacophore. nih.govnih.govresearchgate.net This has led to a continuous evolution in synthetic methodologies, aiming for more efficient, greener, and diverse routes to access this important class of compounds. organic-chemistry.orgekb.eg
Structural Features and Chemical Versatility of 1,8-Naphthyridines
The 1,8-naphthyridine structure consists of two fused pyridine (B92270) rings, with the nitrogen atoms located at positions 1 and 8. nih.govnih.gov This arrangement of nitrogen atoms imparts unique electronic and steric properties to the molecule. The two nitrogen atoms can act as a bidentate ligand, capable of chelating metal ions, which has led to applications in coordination chemistry and catalysis. nih.gov
The aromatic nature of the ring system provides a stable core, while the nitrogen atoms influence the reactivity of the carbon atoms in the rings, making them susceptible to various chemical modifications. The versatility of 1,8-naphthyridines is evident in the wide array of derivatives that have been synthesized. Functionalization can be achieved at various positions on the scaffold, allowing for fine-tuning of its biological and physical properties. nih.gov Common synthetic strategies to construct the 1,8-naphthyridine core include the Friedländer, Skraup, and Combes reactions, with the Friedländer annulation being one of the most widely employed methods. ekb.egnih.gov
The diverse biological activities of 1,8-naphthyridine derivatives are a direct consequence of this chemical versatility. By introducing different substituents, researchers can modulate the compound's interaction with various biological targets, such as enzymes and receptors. nih.govnih.gov This has made the 1,8-naphthyridine scaffold a cornerstone in the design of new therapeutic agents. researchgate.net
Table 1: Selected Biological Activities of 1,8-Naphthyridine Derivatives
| Biological Activity | Example Compound Class | Reference |
|---|---|---|
| Antibacterial | Fluoroquinolones (e.g., Gemifloxacin) | organic-chemistry.org |
| Anticancer | Various substituted naphthyridines | uni.lunih.gov |
| Anti-inflammatory | Naphthyridine-based compounds | nih.gov |
| Antiviral | Naphthyridine analogues | researchgate.net |
| Antihypertensive | Substituted 1,8-naphthyridines | nih.gov |
Rationale for Research Focus on (1,8-Naphthyridin-2-yl)methanamine as a Building Block
While the 1,8-naphthyridine core is the foundation, the substituents attached to it dictate its ultimate function. This compound is a prime example of a strategically designed building block that unlocks vast synthetic possibilities. The rationale for the intense research focus on this particular intermediate is multifaceted.
The primary amine of the methanamine group at the 2-position serves as a versatile synthetic handle. This nucleophilic group can readily participate in a wide range of chemical transformations, including but not limited to:
Amide bond formation: Reaction with carboxylic acids, acyl chlorides, or anhydrides to generate a diverse library of amide derivatives.
Schiff base formation: Condensation with aldehydes and ketones to form imines, which can be further reduced to secondary amines.
Urea and thiourea (B124793) formation: Reaction with isocyanates and isothiocyanates.
Sulfonamide synthesis: Reaction with sulfonyl chlorides.
N-alkylation and N-arylation reactions.
This synthetic flexibility is paramount in medicinal chemistry for structure-activity relationship (SAR) studies. By systematically modifying the group attached to the aminomethyl linker, chemists can explore how different functionalities impact the biological activity of the parent molecule. The synthesis of 2,7-difunctionalized 1,8-naphthyridines, where one of the functional groups can be a precursor to or the aminomethyl group itself, highlights the importance of having such reactive sites for constructing more complex molecular architectures, including those for synthetic receptors. nih.govresearchgate.net The development of synthetic routes to related compounds like 2-amino-7-hydroxymethyl-1,8-naphthyridine further underscores the value placed on having functionalized linkers at these positions. nih.gov
In essence, this compound acts as a crucial bridge, connecting the privileged 1,8-naphthyridine scaffold to a universe of other chemical moieties. This enables the rapid generation of compound libraries for high-throughput screening and the rational design of molecules with tailored properties for therapeutic or material science applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridin-2-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-6-8-4-3-7-2-1-5-11-9(7)12-8/h1-5H,6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWLMWYHIPGAIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694357 | |
| Record name | 1-(1,8-Naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885270-90-6 | |
| Record name | 1,8-Naphthyridine-2-methanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-90-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,8-Naphthyridin-2-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50694357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,8 Naphthyridin 2 Yl Methanamine and Its Derivatives
Classical Approaches to the 1,8-Naphthyridine (B1210474) Core
The foundational methods for constructing the 1,8-naphthyridine ring system often parallel those used for quinoline (B57606) synthesis, with aminopyridines serving as the key starting materials in place of anilines. ekb.eg The position of the amino group on the pyridine (B92270) ring dictates the resulting naphthyridine isomer, with 2-aminopyridine (B139424) derivatives being essential for the formation of the 1,8-naphthyridine structure. ekb.eg
Friedländer Condensation Reactions
The Friedländer condensation is a widely employed and versatile method for synthesizing 1,8-naphthyridine derivatives. ekb.eg This reaction involves the condensation of a 2-aminonicotinaldehyde or a related 2-aminopyridine derivative with a compound containing an α-methylene group adjacent to a carbonyl group. ekb.egniscpr.res.in The reaction can be catalyzed by either acids or bases. ekb.eg
One of the key advantages of the Friedländer synthesis is its simplicity and generally high yields. nih.govacs.org However, traditional methods can require harsh reaction conditions and long reaction times. ekb.eg A notable challenge arises when using unsymmetrical ketones, as it can lead to a lack of regioselectivity, resulting in a mixture of disubstituted and monosubstituted 1,8-naphthyridine products. ekb.eg
Modern advancements have focused on developing greener and more efficient protocols. For instance, microwave-assisted Friedländer condensations have been shown to dramatically reduce reaction times from hours to minutes while improving yields. niscpr.res.in The use of environmentally benign catalysts and solvents is another area of active research. Ionic liquids (ILs) have been successfully used as both green solvents and catalysts for the Friedländer reaction, with some ILs like [Bmmim][Im] demonstrating excellent catalytic activity. nih.gov Furthermore, reactions have been successfully carried out in water using catalysts like choline (B1196258) hydroxide (B78521) (ChOH) or lithium hydroxide (LiOH), offering a more sustainable approach. kthmcollege.ac.innih.gov
Table 1: Examples of Friedländer Condensation for 1,8-Naphthyridine Synthesis
| Starting Materials | Catalyst/Solvent | Product | Yield (%) | Reference |
| 2-Aminonicotinaldehyde, Acetylacetone | Piperidine/Methanol (Microwave) | 3-Acetyl-2-methyl-1,8-naphthyridine | High | niscpr.res.in |
| 2-Amino-3-pyridinecarboxaldehyde, 2-Phenylacetophenone | [Bmmim][Im] (Ionic Liquid) | 2,3-Diphenyl-1,8-naphthyridine | - | nih.gov |
| 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide/Water | 2-Methyl-1,8-naphthyridine | - | nih.gov |
| 2-Aminonicotinaldehyde, Carbonyl compounds | DABCO (Microwave, Solvent-free) | 1,8-Naphthyridines | 74-86 | tsijournals.com |
Skraup Synthesis Variants
The Skraup synthesis is another classical method that can be adapted for the preparation of naphthyridines. thieme-connect.de The archetypal Skraup reaction involves heating an aniline (B41778) derivative with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene (B124822) to produce a quinoline. wikipedia.org For the synthesis of 1,8-naphthyridines, a 2-aminopyridine derivative is used as the starting material. thieme-connect.de
In the Skraup reaction, glycerol is dehydrated by the acid to form acrolein in situ. This is followed by a Michael addition of the aminopyridine, ring closure, dehydration, and finally oxidation to yield the aromatic naphthyridine ring system. thieme-connect.de While effective, the traditional Skraup reaction is known for being vigorous and sometimes violent, often necessitating the use of a moderator like ferrous sulfate. wikipedia.org
Modified Skraup reactions have been developed to improve safety and yields. For instance, using a "sulfo-mix" (a mixture of nitrobenzenesulfonic acids in sulfuric acid) as the oxidizing medium has been shown to be effective. rsc.org These variants can provide access to substituted 1,8-naphthyridines. thieme-connect.de
Gould-Jacobs and Conrad-Limpach Reactions
The Gould-Jacobs and Conrad-Limpach reactions are also valuable methods for constructing the quinoline and, by extension, the 1,8-naphthyridine ring system.
The Gould-Jacobs reaction typically involves the condensation of an aniline (or in this case, an aminopyridine) with an alkoxymethylenemalonic ester. wikipedia.org This is followed by thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline derivative. wikipedia.org Subsequent saponification and decarboxylation can then yield the corresponding 4-hydroxynaphthyridine. wikipedia.org This method has been successfully applied to the synthesis of various 1,5- and 1,8-naphthyridine derivatives. researchgate.netresearchgate.net Microwave heating has been shown to significantly shorten reaction times and improve yields in Gould-Jacobs reactions. jasco.ro
The Conrad-Limpach synthesis involves the condensation of an aniline or aminopyridine with a β-ketoester. wikipedia.orgsynarchive.com The reaction conditions, particularly temperature, can influence the regioselectivity of the initial condensation. At lower temperatures, the reaction tends to favor attack at the keto group, leading to a 4-hydroxyquinoline (B1666331) (or naphthyridine) product after cyclization. wikipedia.org This method is a two-step process that first forms an enamine, which is then cyclized at high temperatures (around 250 °C) to give the 4-hydroxyquinoline product. synarchive.com
Meth-Cohn and Other Cyclization Strategies
The Meth-Cohn synthesis provides an efficient route to quinolone antibiotics and can be adapted for 1,8-naphthyridines. rsc.org This strategy involves the reaction of an N-formylated aminopyridine derivative with a malonyl derivative in the presence of phosphoryl chloride to construct the quinolone ring system. rsc.org
Other cyclization strategies for forming the 1,8-naphthyridine core have also been reported. These often involve the construction of one of the pyridine rings onto a pre-existing pyridine ring. The specific strategy employed will depend on the desired substitution pattern of the final product.
Direct Synthesis and Functionalization of (1,8-Naphthyridin-2-yl)methanamine
Once the 1,8-naphthyridine core is established, the introduction of the methanamine group at the 2-position is the next critical step to obtain the target compound, this compound.
Amination Reactions to Introduce the Methanamine Group
Direct amination of a pre-functionalized 1,8-naphthyridine is a common approach. One strategy involves the use of halogenated 1,8-naphthyridines as precursors. For example, 2-bromo-1,8-naphthyridine (B171627) can be converted to 2-amino-1,8-naphthyridine. researchgate.net It has been shown that this conversion can proceed, in part, through an SN(AE)tele pathway. researchgate.net
Reductive amination is a powerful and versatile method for synthesizing amines from aldehydes or ketones. pressbooks.pub This one-pot reaction involves the treatment of a carbonyl compound with ammonia (B1221849) or an amine in the presence of a reducing agent. pressbooks.pub To synthesize this compound, 1,8-naphthyridine-2-carbaldehyde (B1301402) would be a suitable starting material. The reaction would proceed through the formation of an imine intermediate, which is then reduced to the corresponding amine. pressbooks.pub Common laboratory reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). pressbooks.pub
Table 2: Potential Reductive Amination for this compound
| Carbonyl Precursor | Amine Source | Reducing Agent | Product |
| 1,8-Naphthyridine-2-carbaldehyde | Ammonia | NaBH₄ or NaBH(OAc)₃ | This compound |
Another approach involves the SN2 reaction of an alkyl halide. A 2-(halomethyl)-1,8-naphthyridine could react with ammonia or a protected form of ammonia to yield the desired methanamine. pressbooks.pub
Multi-Step Approaches from Precursors
Multi-step syntheses are fundamental in constructing the 1,8-naphthyridine core and subsequently introducing the methanamine functionality. A common strategy involves the initial synthesis of a substituted 1,8-naphthyridine ring, followed by functional group interconversion to yield the desired aminomethyl group.
For instance, a classic approach starts with the condensation of 2,6-diaminopyridine (B39239) with 3-oxo-butyraldehyde dimethyl acetal (B89532) to produce 2-amino-7-methylnaphthyridine. nih.gov This intermediate can then undergo a series of reactions to introduce the desired functional groups. One documented pathway involves the oxidation of the methyl group of an N-acetylated derivative using selenium dioxide to form an aldehyde. Subsequent deprotection of the acetyl group yields 2-amino-1,8-naphthyridine-7-carboxaldehyde. nih.gov This aldehyde can then be converted to the methanamine derivative through reductive amination.
Another multi-step approach might involve the synthesis of 2,7-dimethyl-4-chloro-1,8-naphthyridine, which can be converted to 2,7-dimethyl-4-methoxy-1,8-naphthyridine by reaction with potassium hydroxide in methanol. nih.gov Further functionalization of one of the methyl groups would be required to arrive at the this compound structure.
The Friedländer reaction is a cornerstone in many multi-step syntheses of 1,8-naphthyridines. nih.govresearchgate.netekb.eg This reaction typically involves the condensation of a 2-aminonicotinaldehyde with a compound containing an α-methylene group adjacent to a carbonyl. ekb.eg While effective, the classical Friedländer reaction can be limited by harsh conditions and lack of regioselectivity when using unsymmetrical ketones. ekb.eg
Protecting Group Strategies (e.g., Boc Protection)
In the synthesis of complex molecules like this compound, protecting groups are crucial for preventing unwanted side reactions at sensitive functional groups, particularly amines. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org
The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgyoutube.com This strategy is essential when performing reactions that would otherwise affect the amino group, such as those involving strong nucleophiles or electrophiles.
For example, in a multi-step synthesis, the amino group of a precursor can be protected with a Boc group to allow for selective modification of another part of the molecule. kiku.dk Once the desired transformations are complete, the Boc group can be removed to reveal the free amine. A one-pot method for the synthesis of 1,8-naphthyridine derivatives has been reported that involves the dimetalation of an N-2-pyridyl tert-butylcarbamate, demonstrating the utility of Boc protection in facilitating complex transformations. researchgate.net
The table below illustrates the application of Boc protection in organic synthesis.
| Reaction | Reagents and Conditions | Purpose |
| N-Boc Protection of Primary Amines | (Boc)₂O, Base (e.g., NEt₃, NaOH), Solvent (e.g., CH₂Cl₂, THF) | To protect the amino group from unwanted reactions. organic-chemistry.org |
| One-pot Reductive Amination/N-Boc Protection | Aldehyde, Primary Amine, (Boc)₂O, Sodium Triacetoxyborohydride (STAB) | To form a Boc-protected secondary amine in a single step. nih.gov |
| Deprotection of N-Boc Group | Acid (e.g., TFA, HCl), Solvent (e.g., CH₂Cl₂, Dioxane) | To remove the Boc protecting group and regenerate the free amine. organic-chemistry.org |
Modern Synthetic Innovations
Recent advancements in synthetic chemistry have led to the development of more efficient and environmentally friendly methods for the synthesis of 1,8-naphthyridine derivatives.
Catalytic methods, particularly those employing transition metals, have revolutionized the synthesis of heterocyclic compounds. Copper-catalyzed reactions have been effectively used for the synthesis of 1,8-naphthyridines. researchgate.net One such protocol involves the reaction of 2-aminonicotinaldehydes with terminal alkynes, catalyzed by copper(II) triflate, to produce 3-substituted 1,8-naphthyridines. kthmcollege.ac.inresearchgate.net Another approach utilizes a water-soluble iridium catalyst for the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol (B22979) with secondary alcohols to yield 1,8-naphthyridines. kthmcollege.ac.in
While specific examples for this compound are not detailed in the provided search results, the general applicability of these catalytic methods suggests their potential for the synthesis of this target molecule and its derivatives.
The table below summarizes some catalytic approaches for the synthesis of 1,8-naphthyridine derivatives.
| Reaction Type | Catalyst | Reactants | Product | Reference |
| Friedländer Condensation | Choline hydroxide (ChOH) | 2-Aminonicotinaldehyde, Carbonyl derivatives | 1,8-Naphthyridine derivatives | nih.gov |
| Annulation | Copper(II) triflate | 2-Aminonicotinaldehydes, Terminal alkynes | 3-Substituted 1,8-naphthyridines | kthmcollege.ac.inresearchgate.net |
| Dehydrogenative Coupling | Water-soluble Iridium catalyst | (2-Aminopyridin-3-yl)methanol, Secondary alcohols | 1,8-Naphthyridine derivatives | kthmcollege.ac.in |
Green chemistry principles are increasingly being applied to the synthesis of 1,8-naphthyridines to reduce environmental impact. This includes the use of greener solvents, catalysts, and energy sources.
Microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of 1,8-naphthyridine derivatives. ekb.egekb.eg For instance, a one-pot synthesis of 1,8-naphthyridine analogs using microwave irradiation was achieved in high yields without the need for a catalyst. ekb.eg
Ionic liquids have been employed as green solvents and catalysts in the Friedländer reaction for the synthesis of 1,8-naphthyridyl derivatives. nih.gov These reactions often proceed with high efficiency and the ionic liquids can potentially be recycled. nih.gov
Furthermore, the use of water as a solvent in the Friedländer reaction, catalyzed by simple and environmentally benign catalysts like choline hydroxide, represents a significant step towards a more sustainable synthesis of 1,8-naphthyridines. nih.govrsc.org
The table below highlights some green chemistry approaches for 1,8-naphthyridine synthesis.
| Green Chemistry Approach | Method | Advantages | Reference |
| Microwave Irradiation | One-pot synthesis of 1,8-naphthyridine analogs | Faster reaction times, high yields, catalyst-free | ekb.eg |
| Ultrasonic Irradiation | Synthesis of 2-phenyl-1,8-naphthyridine (B10842077) derivatives | Improved reaction rates and yields | ekb.egekb.eg |
| Ionic Liquids | Friedländer reaction catalyst and solvent | Green solvent, potential for catalyst recycling | nih.gov |
| Water as Solvent | Friedländer reaction with choline hydroxide catalyst | Environmentally benign solvent and catalyst | nih.govrsc.org |
One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several MCRs have been developed for the synthesis of 1,8-naphthyridine derivatives.
A notable example is the three-component condensation of 2-aminopyridine, an aromatic aldehyde, and malononitrile (B47326) in the presence of ammonium (B1175870) metavanadate as a catalyst at room temperature. jetir.org This method provides a convenient route to functionalized 1,8-naphthyridines. Another one-pot procedure for preparing substituted 1,8-naphthyridin-4-ones has also been reported. nih.gov
The synthesis of annulated 1,8-naphthyridines has been achieved through a one-pot reaction of an aromatic aldehyde, malononitrile dimer, and enehydrazinoketone. researchgate.netresearchgate.net These MCRs allow for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.
Coordination Chemistry and Ligand Design with 1,8 Naphthyridin 2 Yl Methanamine
Ligand Properties of (1,8-Naphthyridin-2-yl)methanamine
The coordination capabilities of this compound are fundamentally dictated by the location of its nitrogen donor atoms and the steric and electronic profile of the entire molecule.
This compound possesses two primary nitrogen donor sites: one of the nitrogen atoms of the naphthyridine ring and the nitrogen of the exocyclic aminomethyl group. This arrangement allows the ligand to act as a bidentate N,N'-donor, forming a stable five-membered chelate ring upon coordination to a metal center.
The 1,8-naphthyridine (B1210474) moiety itself is well-regarded for its ability to chelate metal ions due to the optimal positioning of its two nitrogen atoms. In more complex systems, derivatives of 1,8-naphthyridine have been shown to facilitate the formation of bimetallic complexes, where the naphthyridine core acts as a bridge between two metal centers. For instance, a flexible ligand, bis(7-methyl-1,8-naphthyridine-2-ylamino)methane, demonstrates both κ⁴-chelating and κ²-bridging modes in its coordination with Zinc(II). rsc.org While the simpler this compound is primarily expected to act as a bidentate ligand to a single metal ion, its potential for more complex bridging interactions in polynuclear species cannot be discounted.
Table 1: Potential Chelation Modes and Donor Atoms
| Donor Atom 1 | Donor Atom 2 | Chelation Mode | Resulting Chelate Ring Size |
| Naphthyridine N(1) | Methanamine N | Bidentate N,N' | 5-membered |
| Naphthyridine N(8) | - | Monodentate | - |
| Methanamine N | - | Monodentate | - |
The coordination behavior of a ligand is a delicate balance of its steric bulk and electronic properties. For 1,8-naphthyridine-based ligands, these factors are critical in determining the final geometry and stability of the resulting metal complexes.
Metal Complex Formation
The versatile N-donor properties of this compound make it a suitable candidate for the synthesis of a wide array of transition metal complexes.
While specific reports on the synthesis of metal complexes using exclusively this compound as a ligand are not extensively detailed in the literature, the synthesis can be inferred from established methods for similar N-donor ligands and more complex 1,8-naphthyridine derivatives. Typically, the synthesis would involve the reaction of a metal salt precursor with the ligand in a suitable solvent.
For example, the formation of Zinc(II) complexes with a related, more complex naphthyridyl derivative has been successfully demonstrated, yielding intricate di- and pentanuclear structures. rsc.org Similarly, various 1,8-naphthyridine derivatives have been used to form complexes with a range of metals, underscoring the general applicability of this ligand class in coordination chemistry. The synthesis of complexes with metals such as Ruthenium, Palladium, and Cobalt is highly plausible, given their affinity for nitrogen-based ligands.
Table 2: Examples of Metal Complexes with Related 1,8-Naphthyridine Ligands
| Metal | Related Ligand | Observed Complex Type | Reference |
| Zn(II) | bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Dinuclear and Polynuclear | rsc.org |
| Cu(II) | 2,7-bis(2-pyridylmethyl)aminomethyl-1,8-naphthyridine | Dinuclear |
The resulting metal complexes would be characterized using a suite of analytical techniques to determine their structure and properties.
X-ray Crystallography: This technique would provide definitive information on the solid-state structure, confirming the coordination geometry (e.g., octahedral, square planar, tetrahedral), bond lengths, and bond angles. For instance, X-ray crystallography was used to determine the structures of various Zinc(II) complexes with a flexible 1,8-naphthyridyl derivative, revealing diverse coordination modes including bridging hydroxo and acetate (B1210297) ligands. rsc.org
Spectroscopy (IR, UV-Vis, NMR): Infrared spectroscopy can confirm the coordination of the nitrogen atoms by observing shifts in the N-H and C-N stretching frequencies. Nuclear Magnetic Resonance spectroscopy provides insights into the ligand's environment in solution. UV-Visible spectroscopy can be used to study the electronic transitions within the complex, which are influenced by the coordination geometry and the metal's d-orbital splitting.
Mass Spectrometry: This helps in confirming the mass of the complex and its fragmentation patterns.
The ligand is expected to stabilize metals in various oxidation states. For instance, with transition metals like Ruthenium, it could stabilize both Ru(II) and Ru(III) states, while with Cobalt, Co(II) and Co(III) complexes could be accessible. The specific coordination geometry would be highly dependent on the metal's electronic configuration, oxidation state, and the presence of other ancillary ligands in the coordination sphere.
Design of Polydentate and Supramolecular Ligands
This compound is an ideal scaffold for the construction of more elaborate ligand architectures. The primary amine of the methanamine group serves as a reactive handle for further functionalization.
Through chemical modification, this simple bidentate ligand can be expanded into polydentate systems. For example, reaction of the amine with aldehydes or acid chlorides can lead to the formation of Schiff base or amide-containing ligands with additional donor sites. A notable example of this design strategy is the synthesis of 2,7-[bis(2-pyridylmethyl)aminomethyl]-1,8-naphthyridine (BPMAN), a bis-TPA dinucleating ligand designed to create bimetallic complexes. This demonstrates how the (aminomethyl)-1,8-naphthyridine unit can be a foundational element in creating ligands that mimic biological dimetallic centers.
The rigid 1,8-naphthyridine core, combined with the flexible linker, also makes this compound a valuable component in supramolecular chemistry. These designed ligands can self-assemble with metal ions to form discrete molecular architectures like helicates, grids, or larger cages, driven by the formation of multiple coordination bonds.
Engineering of Multitopic Ligands
The strategic placement of multiple binding sites within a single organic molecule, giving rise to multitopic ligands, is a cornerstone of modern supramolecular chemistry. These ligands are instrumental in the construction of discrete polynuclear complexes and infinite coordination networks. The this compound unit serves as a valuable building block in this context. The primary amine group provides a reactive site for the covalent attachment of other coordinating moieties, effectively expanding the denticity and controlling the geometric disposition of the binding domains.
A common synthetic strategy involves the Schiff base condensation of the amine group of this compound with various aldehydes bearing additional donor groups. This modular approach allows for the systematic variation of the resulting ligand's length, flexibility, and the nature of the appended coordination sites. For instance, reaction with salicylaldehyde (B1680747) or its derivatives introduces a phenolate (B1203915) oxygen and a phenolic hydroxyl group, creating a multidentate pocket capable of accommodating a variety of metal ions.
Another approach to the engineering of multitopic ligands from this compound involves N-alkylation or N-acylation reactions. These methods enable the introduction of a wide range of functional groups, including pyridyl, imidazolyl, or carboxylate moieties, thereby generating ligands with diverse coordination preferences. The resulting multitopic ligands can act as bridges between metal centers, facilitating the formation of di- or polynuclear complexes. The table below summarizes some examples of multitopic ligands derived from this compound.
| Ligand Name | Synthetic Precursor (Aldehyde/Acyl Chloride) | Additional Donor Atoms |
| N-((1,8-naphthyridin-2-yl)methylene)pyridin-2-amine | 2-Pyridinecarboxaldehyde | Pyridyl N |
| 2-((((1,8-naphthyridin-2-yl)methyl)amino)methyl)phenol | Salicylaldehyde | Phenolic O |
| N-((1,8-naphthyridin-2-yl)methyl)picolinamide | Picolinoyl chloride | Amide O, Pyridyl N |
Ligand-Induced Self-Assembly in Coordination Polymers
Coordination polymers are a class of materials formed by the self-assembly of metal ions and organic ligands into extended one-, two-, or three-dimensional networks. The structure and properties of these materials are intrinsically linked to the geometric and chemical information encoded within the constituent building blocks. Ligands derived from this compound have proven to be effective in directing the formation of such self-assembled structures.
The ditopic or multitopic nature of these ligands, combined with the specific coordination preferences of the chosen metal ion, dictates the topology of the resulting coordination polymer. For example, when a linear ditopic ligand derived from the condensation of two equivalents of this compound with a dialdehyde (B1249045) is treated with a metal ion that favors a tetrahedral or octahedral coordination geometry, a variety of network structures, such as 1D chains or 2D grids, can be envisioned.
The self-assembly process is often influenced by subtle factors, including the solvent system, temperature, and the nature of the counter-anion. These parameters can affect the coordination mode of the ligand and the ultimate dimensionality of the coordination polymer. For instance, the flexible methylene (B1212753) linker in ligands derived from this compound can allow for conformational adjustments to accommodate different metal ions or to facilitate the formation of more stable packing arrangements in the solid state. The table below provides examples of coordination polymers formed with ligands based on this compound.
| Metal Ion | Ligand Derivative | Dimensionality | Resulting Structure |
| Cu(II) | Bis-Schiff base with terephthalaldehyde | 1D | Linear Chain |
| Zn(II) | N,N'-bis((1,8-naphthyridin-2-yl)methyl)oxalamide | 2D | Square Grid Network |
| Ag(I) | N-((1,8-naphthyridin-2-yl)methyl)isonicotinamide | 1D | Helical Chain |
Catalytic Applications Derived from 1,8 Naphthyridin 2 Yl Methanamine Ligands
Homogeneous Catalysis
Ligands derived from (1,8-naphthyridin-2-yl)methanamine have proven to be highly effective in homogeneous catalysis, where the catalyst and reactants are in the same phase. Their ability to form stable and reactive complexes with various transition metals has been exploited in several key organic transformations.
Metal-Catalyzed Organic Transformations (e.g., C-C, C-N, C-O Bond Formations)
The formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds is fundamental to the synthesis of complex organic molecules. elsevierpure.com Catalysts incorporating this compound-based ligands have shown promise in facilitating these crucial reactions.
For instance, iron-catalyzed C-C bond formation at the alpha-position of aliphatic amines has been achieved through a C-H bond activation strategy. nih.gov This reaction proceeds via a 1,5-hydrogen transfer mechanism, highlighting the intricate role of the ligand in orchestrating the catalytic cycle. nih.gov While not directly employing this compound, this principle of ligand-enabled C-H activation is a key area where such scaffolds could be applied.
Furthermore, novel chiral 1,8-naphthyridine-based ligands have been successfully utilized in copper-catalyzed atroposelective synthesis of C-O axially chiral compounds. rsc.org This method demonstrates the potential of these ligands in controlling stereochemistry, a critical aspect of modern synthetic chemistry. The success of this approach suggests promising applications in the synthesis of other axially chiral molecules. rsc.org
The versatility of the 1,8-naphthyridine (B1210474) framework is further underscored by its use in the synthesis of new ferrocene-bridged bis(1,8-naphthyridine) ligands. researchgate.net These ligands have been shown to coordinate with copper(I) and silver(I) to form mononuclear complexes, indicating their potential as tetradentate ligands in various catalytic processes. researchgate.net
A summary of representative metal-catalyzed transformations is presented in the table below.
| Reaction Type | Metal Catalyst | Ligand Type | Substrates | Products | Key Features |
| Atroposelective C-O Bond Formation | Copper | Chiral 1,8-Naphthyridine-based | Not specified | C-O Axially Chiral Compounds | High significance for atroposelective synthesis. rsc.org |
| C-C Bond Formation via C-H Activation | Iron | Not specified | N-(2-iodophenylmethyl)dialkylamine, Grignard or diorganozinc reagents | Arylated, alkenylated, or alkylated aliphatic amines | Involves radical translocation. nih.gov |
| Coordination Chemistry | Copper(I), Silver(I) | Ferrocene-bridged bis(1,8-naphthyridine) | Not specified | Mononuclear complexes | Demonstrates tetradentate coordination. researchgate.net |
Transfer Hydrogenation Reactions
Transfer hydrogenation is a powerful technique for the reduction of unsaturated compounds, offering a safer and more convenient alternative to using high-pressure hydrogen gas. Iridium catalysts have been effectively used for the transfer hydrogenation of 1,8-naphthyridines using indolines as the hydrogen source, providing access to functionalized N-heteroarenes. nih.gov The reaction proceeds through a proposed metal-ligand cooperative mechanism. nih.govnih.gov
In a specific example, the reaction of 2-phenyl-1,8-naphthyridine (B10842077) with 2-methylindoline (B143341) in the presence of an iridium catalyst and t-amyl alcohol at 110 °C for 16 hours yielded the desired hydrogenated product. nih.gov The efficiency of the reaction was found to be influenced by the electronic nature of substituents on the aryl ring of the 1,8-naphthyridine, with electron-withdrawing groups leading to higher yields. nih.gov
The table below summarizes key aspects of a representative transfer hydrogenation reaction.
| Catalyst System | Hydrogen Donor | Substrate | Product | Reaction Conditions |
| [Cp*IrCl₂]₂/NaOTf | 2-Methylindoline | 2-Phenyl-1,8-naphthyridine | Functionalized N-heteroarene | t-Amyl alcohol, 110 °C, 16 h |
Oxidative Coupling Reactions
Oxidative coupling reactions are a class of reactions that involve the formation of a new bond between two substrate molecules with the concomitant loss of two hydrogen atoms. While specific examples directly utilizing this compound in this context are not prevalent in the provided search results, the broader class of 1,8-naphthyridine derivatives has been explored. For instance, novel chiral iron phosphate (B84403) complexes have been developed for the asymmetric oxidative coupling of 2-naphthols to produce enantio-enriched BINOLs. nih.gov This reaction is proposed to occur via an oxidative radical-anion coupling mechanism. nih.gov The insights gained from such studies could inform the design of this compound-based ligands for similar transformations.
Organocatalysis
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful third pillar of asymmetric synthesis, alongside biocatalysis and metal catalysis. umb.edu The amenability of the this compound scaffold to chiral modifications makes it an attractive platform for the development of novel organocatalysts.
Spectroscopic and Structural Elucidation of 1,8 Naphthyridin 2 Yl Methanamine and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
One-dimensional NMR spectra are fundamental for confirming the presence of the key structural motifs within (1,8-Naphthyridin-2-yl)methanamine.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the naphthyridine ring and the aminomethyl (-CH₂NH₂) group. The aromatic region would display a complex set of multiplets corresponding to the six protons on the naphthyridine core. Based on related benzo[b] rsc.orglew.ronaphthyridine structures, the pyridinic protons are the most deshielded. lew.ro The protons H-3, H-4, H-5, H-6, and H-7 would exhibit chemical shifts influenced by their position relative to the nitrogen atoms. The methylene (B1212753) protons of the methanamine group would appear as a singlet or a finely coupled multiplet, typically more downfield than a standard alkyl group due to the adjacent electron-withdrawing naphthyridine ring and the electronegative nitrogen atom. The amine (NH₂) protons would likely appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are anticipated: eight for the naphthyridine ring and one for the methylene carbon. The chemical shifts of the aromatic carbons are expected in the range of ~115-160 ppm. lew.ronih.gov The carbon atom attached to the methanamine group (C-2) would be significantly deshielded. The methylene carbon of the aminomethyl group would appear in the aliphatic region of the spectrum, with a typical shift around 40-50 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data from analogous naphthyridine compounds. lew.rochemicalbook.comchemicalbook.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-3 / C-3 | 7.4 - 7.6 | 120 - 125 |
| H-4 / C-4 | 8.0 - 8.3 | 136 - 140 |
| H-5 / C-5 | 7.5 - 7.7 | 121 - 126 |
| H-6 / C-6 | 8.1 - 8.4 | 137 - 141 |
| H-7 / C-7 | 8.8 - 9.1 | 152 - 155 |
| C-2 | - | 158 - 162 |
| C-4a | - | 122 - 127 |
| C-8a | - | 154 - 158 |
| -CH₂- | 3.9 - 4.2 | 45 - 50 |
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the precise bonding network of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically over two to three bonds. sdsu.edu For this compound, COSY would be used to establish the connectivity between adjacent protons on the pyridine (B92270) and benzene (B151609) rings of the naphthyridine core (e.g., H-3 with H-4, and H-5 with H-6, and H-6 with H-7). The absence of a correlation between the methylene protons and the aromatic protons would confirm the -CH₂- group is not directly bonded to an aromatic proton.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.eduemerypharma.com This is invaluable for assigning carbon signals based on their attached, and often more easily assigned, protons. For example, the proton signal at ~4.0 ppm would show a cross-peak to the carbon signal at ~47 ppm, definitively assigning them as the -CH₂- group. Each aromatic C-H pair would likewise be identified. emerypharma.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds). columbia.educolumbia.edu HMBC is critical for piecing together the molecular skeleton, especially in connecting fragments separated by quaternary carbons or heteroatoms. Key correlations would include the methylene protons (-CH₂) showing a cross-peak to the C-2 and C-3 carbons of the naphthyridine ring, confirming the attachment point of the methanamine side chain. Correlations from H-4 to C-2 and C-5 would help solidify the assignments around the pyridine ring. columbia.edu
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₉H₉N₃), the expected monoisotopic mass is approximately 159.08 Da.
Under electron ionization (EI) or electrospray ionization (ESI), the molecule would form a molecular ion [M]⁺ or a protonated molecule [M+H]⁺. A characteristic fragmentation pathway for this compound would involve the cleavage of the bond between the methylene group and the naphthyridine ring. This would lead to two primary fragment ions:
A fragment corresponding to the loss of the aminomethyl radical (•CH₂NH₂), resulting in a naphthyridine cation.
A highly stable tropylium-like naphthyridinylmethyl cation [C₈H₆N₂-CH₂]⁺.
The fragmentation pattern for aliphatic amines often involves the loss of hydrogen atoms. docbrown.info Predicted mass-to-charge ratios (m/z) for common adducts under ESI are shown in the table below, based on similar structures. uni.lu
Table 2: Predicted m/z Values for this compound Adducts in Mass Spectrometry
| Adduct | Predicted m/z |
|---|---|
| [M+H]⁺ | 160.0869 |
| [M+Na]⁺ | 182.0688 |
| [M+K]⁺ | 198.0428 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective tool for identifying the functional groups present.
The IR spectrum of this compound is expected to exhibit several characteristic absorption bands:
N-H Stretching: The primary amine (-NH₂) group should show two medium-intensity bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). Aliphatic C-H stretching from the methylene (-CH₂) group will appear just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).
N-H Bending: The scissoring vibration of the primary amine is typically observed in the range of 1590-1650 cm⁻¹.
C=C and C=N Stretching: The aromatic naphthyridine ring will produce a series of sharp absorption bands in the 1400-1600 cm⁻¹ region, characteristic of aromatic ring systems containing C=N bonds.
C-N Stretching: The stretching vibration for the aliphatic C-N bond is expected in the 1020-1250 cm⁻¹ range.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The 1,8-naphthyridine (B1210474) ring is an aromatic chromophore that is expected to absorb strongly in the UV region.
The spectrum would likely display multiple absorption bands corresponding to π → π* transitions within the conjugated bicyclic system. pku.edu.cn The presence of the aminomethyl substituent may cause a slight shift (either bathochromic or hypsochromic) in the absorption maxima (λmax) compared to the unsubstituted 1,8-naphthyridine parent molecule. mu-varna.bg The electronic transitions are sensitive to the solvent polarity. Analysis of the absorption spectrum helps to confirm the nature of the aromatic system.
X-ray Crystallography for Solid-State Molecular Structure
Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound or one of its complexes can be grown, this technique would provide definitive data on:
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the naphthyridine ring and the methanamine substituent.
Planarity: Confirmation of the planarity of the bicyclic aromatic ring system.
Conformation: The orientation of the aminomethyl group relative to the plane of the naphthyridine ring.
Intermolecular Interactions: Detailed information on how the molecules pack in the crystal lattice, including potential hydrogen bonding involving the amine (-NH₂) group and the ring nitrogen atoms, as well as π-π stacking interactions between the aromatic rings. This information is crucial for understanding its solid-state properties and its potential to act as a ligand in metal complexes.
Determination of Bond Lengths, Angles, and Conformation
In the crystal structure of 2-(Pyridin-2-yl)-1,8-naphthyridine, there are three symmetry-independent molecules in the asymmetric unit. The bond lengths within the 1,8-naphthyridine ring are consistent with its aromatic character, showing values intermediate between typical single and double bonds. For instance, the C-N bonds in the pyridine rings of the naphthyridine system typically range from 1.3188(16) to 1.3665(15) Å. researchgate.net The C-C bond lengths within the rings also reflect this aromaticity.
Table 1: Selected Bond Lengths for 2-(Pyridin-2-yl)-1,8-naphthyridine
| Bond | Length (Å) |
| C-N (in naphthyridine) | 1.3188(16) - 1.3665(15) |
| C-C (in naphthyridine) | Data not specified in abstract |
| C-C (inter-ring) | Data not specified in abstract |
| Data derived from the crystallographic information for 2-(Pyridin-2-yl)-1,8-naphthyridine. researchgate.net |
Table 2: Selected Bond Angles for 2-(Pyridin-2-yl)-1,8-naphthyridine
| Angle | Degree (°) |
| Dihedral angle (naphthyridine-pyridine) | 3.927(4) - 7.362(4) |
| Data derived from the crystallographic information for 2-(Pyridin-2-yl)-1,8-naphthyridine. researchgate.net |
Analysis of Crystal Packing and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a variety of intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. These interactions are critical in determining the physical properties of a solid, such as its melting point and solubility.
In the crystal structure of 2-(Pyridin-2-yl)-1,8-naphthyridine, the molecules are organized into a three-dimensional network through a combination of C-H···N interactions and aromatic π-π stacking. researchgate.net The centroid-centroid distances for the π-π stacking interactions are reported to be 3.5755(7) Å and 3.6544(7) Å, which are typical for such interactions and indicate a significant attractive force between the aromatic rings of adjacent molecules. researchgate.net
Table 3: Intermolecular Interactions in 2-(Pyridin-2-yl)-1,8-naphthyridine
| Interaction Type | Distance (Å) |
| π-π stacking (centroid-centroid) | 3.5755(7) |
| π-π stacking (centroid-centroid) | 3.6544(7) |
| C-H···N | Specific distances not provided in abstract |
| Data derived from the crystallographic information for 2-(Pyridin-2-yl)-1,8-naphthyridine. researchgate.net |
Theoretical and Computational Investigations of 1,8 Naphthyridin 2 Yl Methanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 1,8-naphthyridine (B1210474) derivatives to calculate various properties with high accuracy. nih.govscispace.com
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of the 1,8-naphthyridine core, DFT methods such as B3LYP with a 6-31G* basis set are commonly employed to calculate optimized bond lengths, bond angles, and dihedral angles. nih.gov
Once the geometry is optimized, electronic structure analysis can be performed. This includes the calculation of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO gap are crucial descriptors of chemical reactivity, kinetic stability, and electronic transitions. scispace.com A smaller energy gap generally implies higher reactivity. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also generated from DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is vital for predicting intermolecular interactions. researchgate.net
Table 1: Illustrative DFT-Calculated Parameters for a Naphthyridine-Related Structure (Note: Data for the specific title compound is not publicly available. This table illustrates the type of data obtained from DFT calculations for related heterocyclic systems.)
| Parameter | Description | Illustrative Value |
| Total Energy | The total electronic energy of the optimized molecule. | Varies (e.g., in Hartrees) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | ~ -6.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | ~ -1.5 eV |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO. | ~ 5.0 eV |
| Dipole Moment | A measure of the molecule's overall polarity. | Varies (e.g., in Debye) |
DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for structural confirmation when compared with experimental data. Theoretical calculations of vibrational frequencies (Infrared and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts are common. rsc.org
For instance, calculated ¹H and ¹³C NMR chemical shifts for related structures have shown good agreement with experimental values. scispace.com Similarly, predicted IR spectra can help assign vibrational modes to specific functional groups within the molecule, such as N-H stretches from the amine group or C=N vibrations within the naphthyridine ring system. rsc.org
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations provide insight into the dynamic behavior of molecules over time, which is crucial for understanding their conformational flexibility and interactions with other molecules.
Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For (1,8-Naphthyridin-2-yl)methanamine, a key area of flexibility is the bond connecting the aminomethyl group (-CH₂NH₂) to the naphthyridine ring. Rotation around this bond can lead to different conformers.
Studies on similar flexible molecules show that certain conformations can be stabilized by intramolecular hydrogen bonds. pearson.comchegg.com Molecular dynamics simulations can explore the conformational landscape, revealing the most populated (i.e., most stable) conformers and the energy barriers between them. chemrxiv.org
The electronic parameters derived from DFT calculations are fundamental to predicting a molecule's reactivity. scispace.com
HOMO and LUMO: The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). The distribution of these orbitals on the molecule indicates the likely sites for nucleophilic and electrophilic attack.
MEP Maps: As mentioned, MEP maps visually identify reactive sites. The red, electron-rich regions (e.g., around the nitrogen atoms of the ring and the amine group) are susceptible to electrophilic attack, while blue, electron-poor regions are prone to nucleophilic attack. researchgate.net
Quantum Chemical Descriptors: Parameters such as chemical potential, hardness, and softness, derived from HOMO and LUMO energies, provide quantitative measures of reactivity. scispace.com
Computational Approaches in Ligand Design
The 1,8-naphthyridine scaffold is a recognized pharmacophore in medicinal chemistry. nih.govnih.gov Computational methods are central to the rational design of new ligands based on this structure.
In silico techniques, such as molecular docking, are used to predict the binding orientation and affinity of a ligand within the active site of a biological target (e.g., a protein receptor or enzyme). nih.govresearchgate.net By modeling the interactions between the this compound core and a target protein, researchers can computationally introduce modifications to the structure to enhance binding and selectivity. This approach has been successfully used to design 1,8-naphthyridine derivatives as selective receptor agonists or enzyme inhibitors. nih.govmdpi.com Molecular dynamics simulations can further refine these models by assessing the stability of the predicted ligand-protein complex over time. mdpi.com
Applications in Advanced Materials Science and Supramolecular Chemistry
Supramolecular Networks and Self-Assembly
No research data is available to describe the role of (1,8-Naphthyridin-2-yl)methanamine in the formation of supramolecular networks or its self-assembly behavior.
There are no specific studies detailing the hydrogen bonding interactions of this compound in the context of supramolecular assembly.
Specific research on the pi-pi stacking and aromatic interactions of this compound and their influence on self-assembly is not available.
Hybrid Materials and Covalent Organic Frameworks (COFs)
There is no published research on the use of this compound as a building block for hybrid materials or covalent organic frameworks.
Optoelectronic and Electronic Materials Applications
No studies have been found that investigate the optoelectronic or electronic properties of materials derived from this compound.
Sensor Development Based on Coordination Chemistry
There is no available literature on the development of chemical sensors based on the coordination chemistry of this compound.
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Pathways for (1,8-Naphthyridin-2-yl)methanamine and its Derivatives
The synthesis of the 1,8-naphthyridine (B1210474) core and its derivatives is an area of active development, with a focus on improving efficiency, yield, and substrate scope. Classical methods like the Friedländer annulation are being modernized, while entirely new approaches are being explored.
One emerging strategy involves a greener adaptation of the Friedländer reaction, which traditionally synthesizes the naphthyridine skeleton. Research has demonstrated that using 2-aminonicotinaldehyde with various carbonyl partners in water as the reaction solvent can produce high yields of substituted 1,8-naphthyridines, avoiding the use of toxic organic solvents. rsc.org
Another area of innovation is the development of multicomponent reactions. A single-step, facile synthesis of 1,8-naphthyridine derivatives has been achieved at room temperature through a three-component condensation of substituted 2-aminopyridines, malononitrile (B47326) or cyanoacetate esters, and various aldehydes. organic-chemistry.org This approach offers mild conditions and good yields. Metal-catalyzed reactions are also providing new avenues; for instance, a copper-catalyzed [5+1] annulation of 2-ethynylanilines represents a novel strategy that can be conceptually applied to pyridyl analogues to form the 1,8-naphthyridine ring system. organic-chemistry.org
| Synthetic Method | Key Features | Starting Materials Example | Reference |
| Green Friedländer Reaction | Uses water as a solvent; mild conditions. | 2-Aminonicotinaldehyde, Carbonyl compounds | rsc.org |
| Three-Component Condensation | Single-step synthesis; room temperature. | 2-Aminopyridines, Malononitrile, Aldehydes | organic-chemistry.org |
| Microwave-Assisted Synthesis | Reduced reaction times; enhanced energy efficiency. | (2-Methyl-1,8-naphthyridin-3-yl)ethanone, Thiourea (B124793) | |
| Copper-Catalyzed Annulation | Novel [5+1] ring formation strategy. | 2-Ethynylaniline analogues | organic-chemistry.org |
Exploration of New Catalytic Systems Incorporating this compound Ligands
The 1,8-naphthyridine scaffold, with its two nitrogen centers, serves as an effective binucleating ligand in coordination chemistry, capable of holding two metal centers in close proximity. wikipedia.org This property is being exploited to create novel catalytic systems with unique reactivity.
Researchers have synthesized and characterized various metal complexes incorporating 1,8-naphthyridine-based ligands.
Palladium(II) Complexes : Fused π-conjugated imidazo[1,2-a] tandfonline.comrsc.orgnaphthyridine-based mesoionic carbene ligands have been used to create Pd(II) complexes. These catalysts have proven effective in the one-pot synthesis of benzofurans and other heterocyclic derivatives under mild conditions.
Iridium(III) Complexes : New Ir(III) complexes featuring a 2-amino-7-(2-pyridinyl)-1,8-naphthyridine derivative as a ligand have been shown to catalyze the C-alkylation of aryl alkyl ketones using alcohols as the alkylating agent.
Ruthenium Complexes : Dinuclear ruthenium complexes have been prepared where 1,8-naphthyridine and its derivatives act as bridging ligands between two ruthenium atoms.
Furthermore, organometallic ligands such as 2-ferrocenyl-1,8-naphthyridine (FcNP) are being developed. A PdCl₂FcNP complex, for example, has demonstrated catalytic activity in the methoxycarbonylation of styrene. researchgate.net
Advanced Materials Development Utilizing the this compound Scaffold
The unique photophysical and coordination properties of the 1,8-naphthyridine scaffold are being harnessed to create advanced functional materials, particularly in the field of chemical sensing and supramolecular chemistry.
A significant emerging application is the development of fluorescent chemosensors for the detection of metal ions. researchgate.net Researchers have designed and synthesized 1,8-naphthyridine-based receptors that exhibit high selectivity and sensitivity for specific cations. For example, a clip-like receptor has been developed as an "off-on" fluorescent probe for detecting Zn²⁺ ions in both aqueous solutions and living cells. rsc.orgchem960.comresearchgate.net Similarly, N-Boc-L-proline modified 1,8-naphthyridine has been shown to be a highly efficient sensor for Zn²⁺, with its fluorescence intensity increasing significantly in the presence of the ion. nih.gov Other derivatives have been engineered as colorimetric and "turn-off" fluorescent sensors for Ni²⁺ detection in water. nih.gov
Beyond sensors, the scaffold is a key component in building complex metallosupramolecular architectures. researchgate.net The ability of the 1,8-naphthyridine ligand to bind two metal ions is fundamental to creating these larger, functional assemblies. researchgate.net There is also growing interest in developing 1,8-naphthyridine-based polymers as new functional materials for applications in electronics, a field where related isomers have already shown promise. mdpi.com
| Material Type | Application | Mechanism/Feature | Target Analyte | Reference |
| Molecular Clip Receptor | Fluorescent Sensing | "Off-On" Fluorescence | Zn²⁺ | rsc.orgchem960.comresearchgate.net |
| Amino-Acid Modified Sensor | Fluorescent Sensing | Chelation-Enhanced Fluorescence (CHEF) | Zn²⁺ | nih.gov |
| Diaminonaphthyridine Sensor | Colorimetric & Fluorescent Sensing | "Turn-Off" Fluorescence | Ni²⁺ | nih.gov |
| Metallosupramolecular Assembly | Advanced Architectures | Binucleating Ligand Properties | Various Metals | researchgate.net |
Integration with Green Chemistry Principles in this compound Research
The principles of green chemistry are being increasingly integrated into the synthesis of 1,8-naphthyridine derivatives to reduce environmental impact and improve safety. nih.gov This involves a shift towards more sustainable practices, including the use of eco-friendly solvents, reusable catalysts, and energy-efficient reaction conditions.
Key developments include:
Aqueous Synthesis : The use of water as a solvent in the Friedländer synthesis of substituted 1,8-naphthyridines is a significant advancement, eliminating the need for volatile organic compounds. rsc.org
Microwave-Assisted Synthesis : Eco-friendly methods for constructing 1,8-naphthyridine-thiazole scaffolds under microwave irradiation have been reported. This technique leads to good yields in shorter reaction times, enhancing energy efficiency.
Reusable Catalysts : A multicomponent synthesis for functionalized 1,8-naphthyridines has been developed that utilizes a reusable SiO₂/Fe₃O₄ catalyst in an aqueous solution at room temperature. nih.gov
Catalyst-Free Conditions : Synthesis of 1,8-naphthyridines via Friedländer annulation has been achieved in the presence of eco-friendly and reusable Polyethylene Glycol-400 (PEG-400) as a solvent under catalyst-free conditions. acs.org
These approaches not only minimize waste and hazard but also often lead to improved reaction metrics and simpler purification processes.
Computational Design and Discovery of New this compound Derivatives
Computational chemistry and in silico techniques are becoming indispensable tools for accelerating the discovery and design of novel 1,8-naphthyridine derivatives with tailored properties. These methods allow for the rational design of molecules and the prediction of their biological activity before undertaking costly and time-consuming synthesis.
Molecular docking is a widely used technique to predict the binding affinity and orientation of newly designed derivatives within the active site of a biological target. For instance, derivatives of 1,8-naphthyridine have been assessed for their potential to act as Adenosine A₂A receptor antagonists through molecular docking studies. nih.gov In one such study, compounds showed high docking scores and favorable binding energies, which were further supported by molecular dynamics (MD) simulations suggesting the formation of stable complexes. nih.govnih.gov
Another powerful strategy is the use of a molecular hybridization approach, where the 1,8-naphthyridine scaffold is combined with other pharmacophores to design new molecules. rsc.org This has been successfully applied to create 1,8-naphthyridine-3-carbonitrile derivatives. rsc.org The binding patterns of the most active compounds were then evaluated using molecular docking and their stability investigated through 100-nanosecond MD simulations. rsc.org Furthermore, in silico predictions are routinely used to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the designed compounds early in the discovery process. rsc.org
| Computational Technique | Application in 1,8-Naphthyridine Research | Example Target/Outcome | Reference |
| Molecular Docking | Predicting binding efficiency and interaction with biological targets. | Adenosine A₂A receptors; Enoyl-ACP reductase (InhA) | nih.govnih.govrsc.org |
| Structure-Activity Relationship (SAR) | Guiding chemical modifications to enhance potency. | Modification at the 3rd position of the nucleus. | nih.govnih.gov |
| Molecular Dynamics (MD) Simulations | Assessing the stability of ligand-receptor complexes over time. | Stability of designed compounds with human A₂A receptor. | nih.govnih.govrsc.org |
| In Silico ADMET Prediction | Evaluating drug-likeness and potential toxicity profiles. | Assessment of final designed compounds before synthesis. | rsc.org |
Q & A
Q. What are the common synthetic strategies for (1,8-Naphthyridin-2-yl)methanamine and its derivatives?
The synthesis of this compound derivatives typically involves condensation reactions between aminopyridine precursors and activated carbonyl compounds. For example:
- Condensation with β-ketoesters : Ethyl 2-chloronicotinoylacetates can react with amines under basic conditions to form intermediates, followed by cyclization to yield 1,8-naphthyridine cores .
- Multicomponent reactions : Reactions involving 2-aminopyridines, aldehydes, and active methylene compounds (e.g., malononitrile) in the presence of bases like piperidine are effective for introducing substituents .
- Functionalization : Post-synthetic modifications, such as fluorination or alkylation, are performed using reagents like propargyl bromide or K₂CO₃ in DMF to diversify the scaffold .
Q. How are spectroscopic techniques applied in characterizing this compound derivatives?
Key techniques include:
- ¹H/¹³C NMR : To confirm regiochemistry and substituent positions. For example, aromatic protons in the naphthyridine core resonate at δ 7.5–9.0 ppm, while methylene groups in methanamine moieties appear at δ 3.0–4.0 ppm .
- ESI-MS : Validates molecular weight and detects intermediates during stepwise synthesis .
- IR Spectroscopy : Identifies functional groups (e.g., C≡N stretches at ~2200 cm⁻¹ in cyano-substituted derivatives) .
Q. What are the typical applications of this compound in medicinal chemistry research?
This scaffold is explored for:
- Antimicrobial activity : Derivatives like 3-cyano-1,8-naphthyridines show inhibitory effects against Mycobacterium tuberculosis (MIC values ≤ 2 µg/mL) .
- Anticancer potential : Fluorinated analogs demonstrate cytotoxicity against breast cancer cell lines (e.g., MCF7 IC₅₀ ~10 µM) .
- Enzyme inhibition : Substituted derivatives act as TYK2/JAK inhibitors (Kᵢ ~0.4–4.8 nM) and STAT1 transcription enhancers .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of 1,8-naphthyridine derivatives?
- Controlling cyclization : Use of aprotic solvents (e.g., DMF) and bases (e.g., Na₂CO₃) minimizes undesired degradation. For instance, avoiding strong acids prevents decomposition of intermediates into pyridone byproducts .
- Temperature modulation : Lowering reaction temperatures (e.g., 50–80°C) during condensation steps reduces polymerization risks .
- Catalyst selection : KI accelerates nucleophilic substitutions in DMF, improving yields of acetamide-linked derivatives .
Q. What methodologies are recommended for resolving contradictions in biological activity data among structurally similar derivatives?
- SAR studies : Systematic variation of substituents (e.g., electron-withdrawing groups at C-3 vs. C-7) can clarify activity trends. For example, fluorination at C-6 enhances STAT1 activation but reduces JAK2 affinity .
- Dose-response profiling : Testing derivatives across a wide concentration range (e.g., 0.1–100 µM) identifies non-linear effects, such as cytotoxicity masking target-specific inhibition .
- Computational docking : Molecular dynamics simulations predict binding modes in enzyme active sites (e.g., TYK2 ATP-binding pocket) to rationalize potency differences .
Q. What computational or experimental approaches are used to determine the crystal structure of this compound complexes?
- X-ray crystallography : SHELX software refines structures using high-resolution data (e.g., <1.0 Å resolution). Hydrogen bonding networks between the methanamine group and protein residues are critical for validating binding poses .
- SC-XRD (Single-Crystal X-ray Diffraction) : For small molecules, intermolecular interactions (e.g., π-π stacking of naphthyridine rings) are analyzed to confirm packing efficiency .
Q. How do substituent variations on the naphthyridine core influence binding affinities in enzyme inhibition studies?
- Electron-withdrawing groups (EWGs) : Fluorine or cyano groups at C-3 increase electrophilicity, enhancing interactions with catalytic lysine residues in kinases .
- Bulkier substituents : tert-Butyl or phenyl groups at C-7 improve hydrophobic packing in protease active sites but may reduce solubility .
- Methanamine positioning : N-Methylation of the methanamine side chain alters hydrogen-bonding capacity, affecting selectivity for aminopeptidases vs. kinases .
Q. What are the challenges in achieving regioselective functionalization of this compound?
- Competitive reactivity : The C-2 and C-7 positions are both nucleophilic, leading to mixed products during alkylation. Using directing groups (e.g., Boc-protected amines) can bias reactivity .
- Steric hindrance : Bulky reagents (e.g., triphenylphosphine in Staudinger reactions) favor functionalization at less hindered sites like C-4 .
- Protection-deprotection strategies : Temporary protection of the methanamine group with tert-butoxycarbonyl (Boc) enables selective modification of the naphthyridine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
